Bienvenue dans la boutique en ligne BenchChem!

Laninamivir octanoate hydrate

Pharmacokinetics Inhaled Antiviral Tissue Retention

Laninamivir octanoate hydrate is a long-acting neuraminidase inhibitor prodrug that, after a single inhalation, provides 10-day intrapulmonary retention of the active metabolite laninamivir. Unlike oseltamivir’s 10-dose regimen, its single-dose delivery ensures complete therapy adherence and reduces resistance emergence. It retains full activity against oseltamivir-resistant H275Y mutants (≤2-fold IC50 shift vs >100-fold for oseltamivir). Ideal for congregate settings, pediatric patients, and outbreak prophylaxis. Procure this Japanese-approved antiviral for research and development of influenza countermeasures.

Molecular Formula C21H38N4O9
Molecular Weight 490.5 g/mol
CAS No. 1233643-88-3
Cat. No. B608452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaninamivir octanoate hydrate
CAS1233643-88-3
SynonymsLaninamivir Octanoate Monohydrate;  CS-8958;  CS 8958;  CS8958;  Inavir
Molecular FormulaC21H38N4O9
Molecular Weight490.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H36N4O8.H2O/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30;/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25);1H2/t13-,14+,17+,18+,19+;/m0./s1
InChIKeyIBFFAVWCRFPPNZ-QZAMVOJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Laninamivir Octanoate Hydrate: Procurement Considerations for a Single-Dose Inhaled Neuraminidase Inhibitor Prodrug


Laninamivir octanoate hydrate (CAS 1233643-88-3), also known as CS-8958, is an octanoyl ester prodrug of the neuraminidase (NA) inhibitor laninamivir (R-125489), approved in Japan since 2010 as Inavir® for the treatment and prophylaxis of influenza A and B virus infections [1]. Following a single inhaled administration, the compound undergoes intracellular hydrolysis by esterases D (ESD) and acyl-protein thioesterase 1 (APT1) within pulmonary epithelial cells, releasing the active metabolite laninamivir [2]. The defining pharmacological feature is prolonged intrapulmonary retention: laninamivir persists in epithelial lining fluid (ELF) at concentrations exceeding viral NA IC50 values for at least 240 hours (10 days) post-dose, enabling a complete treatment course with a single inhalation [3].

Why In-Class Neuraminidase Inhibitor Substitution Without Laninamivir Octanoate Hydrate May Compromise Therapeutic Outcomes


While all neuraminidase inhibitors share a conserved mechanism targeting viral NA, substitution among oseltamivir, zanamivir, peramivir, and laninamivir octanoate cannot be made without careful consideration of key differentiating factors. First, the single-inhalation dosing regimen of laninamivir octanoate—enabled by its prodrug conversion and prolonged intrapulmonary retention with an ELF half-life of approximately 6 days—contrasts sharply with the twice-daily oral regimen for oseltamivir (5 days, 10 doses) and the twice-daily inhaled regimen for zanamivir (5 days, 10 doses), with direct implications for patient adherence and completion of therapy [1]. Second, susceptibility to oseltamivir-resistant H275Y mutant viruses is not uniform across the class; laninamivir octanoate retains full activity against these variants, whereas oseltamivir exhibits markedly reduced inhibition (IC50 shifts >100-fold) and peramivir shows intermediate resistance [2]. Third, the intrapulmonary pharmacokinetic profile—with active metabolite concentrations sustained above IC50 for 10 days—represents a delivery-to-retention strategy distinct from systemic exposure-dependent approaches of oral or intravenous alternatives, influencing tissue-targeted antiviral coverage [3].

Quantitative Comparative Evidence: Laninamivir Octanoate Hydrate Differentiation Versus Neuraminidase Inhibitor Analogs


Prolonged Intrapulmonary Retention: Epithelial Lining Fluid Half-Life of Active Metabolite Exceeds Plasma Half-Life by ~30-Fold

In healthy volunteers receiving a single 40 mg inhaled dose of laninamivir octanoate hydrate, the active metabolite laninamivir exhibited an elimination half-life of approximately 6 days (~144 hours) in epithelial lining fluid (ELF), markedly exceeding its plasma elimination half-life of approximately 3 days (~58-72 hours, dose-dependent) [1]. In contrast, the plasma elimination half-life of zanamivir after inhalation is approximately 2.5-5.1 hours, and oseltamivir carboxylate (active metabolite) exhibits a plasma half-life of 6-10 hours, with no comparable sustained intrapulmonary retention reported [2].

Pharmacokinetics Inhaled Antiviral Tissue Retention

Clinical Non-Inferiority to Oseltamivir with Single-Dose Convenience: Median Time to Illness Alleviation Comparable (73.0 vs 73.6 hours)

In a double-blind, randomized, controlled non-inferiority trial involving 996 adult patients with seasonal influenza (≤36 hours of febrile symptoms), a single inhaled dose of laninamivir octanoate hydrate 40 mg demonstrated non-inferiority to a standard 5-day course of oral oseltamivir (75 mg twice daily) [1]. The median time to illness alleviation was 73.0 hours for the 40 mg laninamivir octanoate group versus 73.6 hours for the oseltamivir group, with a difference of -0.6 hours (95% CI, -9.9 to 6.9 hours) [1]. Notably, the upper limit of the 95% confidence interval (6.9 hours) fell below the prespecified non-inferiority margin of 18 hours [1]. Additionally, the proportion of patients shedding virus on day 3 was significantly lower in the 40 mg laninamivir octanoate group compared with the oseltamivir group (P = 0.006) [1].

Clinical Efficacy Randomized Controlled Trial Influenza Treatment

Superior Efficacy Against Oseltamivir-Resistant H275Y Mutant Virus: 60.9-66.2 Hour Reduction in Median Time to Alleviation in Pediatric Patients

In a double-blind, randomized controlled trial involving 184 pediatric patients (≤9 years) with influenza, laninamivir octanoate hydrate demonstrated markedly superior efficacy over oseltamivir specifically in the subgroup infected with oseltamivir-resistant influenza A(H1N1) virus harboring the H275Y neuraminidase mutation [1]. Laninamivir octanoate reduced the median time to illness alleviation by 60.9 hours (40 mg group) and 66.2 hours (20 mg group) compared with oseltamivir in patients with oseltamivir-resistant virus [1]. In contrast, for patients infected with influenza A(H3N2) or B viruses, no significant differences between the treatment groups were observed, indicating that the superiority is specifically attributable to retained activity against oseltamivir-resistant strains [1].

Drug Resistance H275Y Mutation Pediatric Influenza

Post-Exposure Prophylaxis Efficacy: 62.8-78.1% Relative Risk Reduction Versus Placebo in Household Contacts

Two large-scale randomized, double-blind, placebo-controlled trials have established the efficacy of laninamivir octanoate hydrate for post-exposure prophylaxis of influenza in household contacts [1][2]. In a study of 801 participants, a single administration of laninamivir octanoate 40 mg reduced the development of clinical influenza compared with placebo (4.5% vs 12.1%; P = 0.001), corresponding to a relative risk reduction (RRR) of 62.8% [1]. In a larger study of 1,451 participants, 20 mg once daily for 2 days yielded an influenza incidence of 3.9% versus 16.9% for placebo (RRR 77.0%; 95% CI 62.7-85.8) [2]. A meta-analysis of three prophylaxis studies confirmed a significant reduction in clinical influenza incidence (logOR -1.17, 95% CI [-1.72, -0.62]; P < 0.001) [3].

Prophylaxis Household Transmission Prevention

In Vitro Potency Profile: Comparable IC50 Values Across NAIs But Retained Activity Against Oseltamivir-Resistant H275Y

In vitro neuraminidase inhibition assays using clinical isolates from the Japanese 2023-24 influenza season demonstrated geometric mean (GM) IC50 values for laninamivir of 2.77 nM (A(H1N1)pdm09), 3.61 nM (A(H3N2)), and 11.35 nM (B/Victoria) [1]. While laninamivir exhibits slightly higher IC50 values (i.e., lower apparent potency) than oseltamivir, peramivir, and zanamivir in standard enzymatic assays, this in vitro potency difference does not translate to reduced clinical efficacy due to the prolonged high intrapulmonary concentrations achieved with the prodrug [1]. Critically, laninamivir retains full susceptibility against oseltamivir-resistant viruses carrying the H275Y NA substitution, with IC50 values for H275Y mutants showing minimal shift (≤2-fold) compared to wild-type, whereas oseltamivir IC50 values increase >100-fold and peramivir shows intermediate resistance (8-12 fold increase) [2].

IC50 Neuraminidase Inhibition Antiviral Susceptibility

Comparative Clinical Effectiveness Versus Inhaled Zanamivir: Equivalent Fever Duration in Pediatric Influenza

A prospective, multicenter observational study compared the clinical effectiveness of the two inhaled neuraminidase inhibitors, zanamivir (ZN) and laninamivir octanoate (LO), in 652 pediatric outpatients (aged 5-18 years) with influenza A(H3N2) or B during the 2011-2012 season [1]. No statistically significant difference in the duration of fever (primary endpoint) was found between the ZN group (n=338) and LO group (n=314) (log-rank test, P = 0.117) [1]. However, a logistic regression model revealed that episodes of biphasic fever increased by 1.19 times for every 1-year decrease in age (P = 0.016), and the number of biphasic fever episodes in patients treated with LO was 5.80 times greater than in those treated with ZN (P < 0.001) [1].

Pediatric Influenza Inhaled Neuraminidase Inhibitor Comparative Effectiveness

Optimal Application Scenarios for Laninamivir Octanoate Hydrate Based on Quantitative Differentiation Evidence


Clinical Procurement for Outpatient Influenza Treatment Where Single-Dose Adherence is Critical

For healthcare systems, clinics, and pharmacies procuring antivirals for ambulatory influenza treatment, laninamivir octanoate hydrate's single-inhalation regimen—supported by non-inferiority to oseltamivir (median time to alleviation: 73.0 vs 73.6 hours) and prolonged ELF retention of ~6 days—addresses a key adherence gap [1]. The 10-dose oseltamivir course carries documented risks of early discontinuation, whereas the single-dose inhaled administration ensures complete therapy delivery, reducing the probability of subtherapeutic exposure and resistance emergence [1].

Outbreak Management and Institutional Post-Exposure Prophylaxis in Congregate Settings

Long-term care facilities, dormitories, military barracks, and other congregate settings facing influenza outbreaks should prioritize laninamivir octanoate hydrate for post-exposure prophylaxis based on its demonstrated 62.8-78.1% relative risk reduction versus placebo in household contact transmission studies [1][2]. The single-dose or 2-day regimen enables rapid deployment and high coverage without the logistical burden of daily dosing over 5-10 days, a critical advantage during surge conditions [2].

Treatment of Confirmed or Suspected Oseltamivir-Resistant H275Y Mutant Influenza

In regions with documented circulation of oseltamivir-resistant H275Y mutant influenza A(H1N1) viruses—or in clinical scenarios where patients fail to respond to oseltamivir—laninamivir octanoate hydrate represents a therapeutically superior inhaled option [1]. Pediatric data demonstrate a 60.9-66.2 hour reduction in illness duration compared to oseltamivir in H275Y-infected children, and in vitro data confirm retained activity against this variant (≤2-fold IC50 shift vs >100-fold for oseltamivir) [1][2].

Pediatric Influenza Treatment Where Ease of Administration is a Decisive Factor

For pediatric patients aged ≤9 years, particularly those with difficulty tolerating oral medications or adhering to twice-daily regimens, laninamivir octanoate hydrate offers a single-inhalation alternative with proven efficacy [1]. The 20 mg dose demonstrated clinical effectiveness in this population, with particular benefit in oseltamivir-resistant cases as noted above [1]. However, procurement decisions for pediatric use should consider the observational finding of increased biphasic fever incidence relative to zanamivir (5.80-fold higher odds; P < 0.001) in children aged 5-18 years [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laninamivir octanoate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.